molecular formula C21H18N4O4S B2979536 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251675-44-1

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Cat. No.: B2979536
CAS No.: 1251675-44-1
M. Wt: 422.46
InChI Key: WRFHCUASPQDHQQ-UHFFFAOYSA-N
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Description

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a dihydropyridazinone core, and various substituents such as dimethoxyphenyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the dihydropyridazinone core: This step involves the cyclization of an appropriate precursor, such as a hydrazone, under acidic or basic conditions to form the dihydropyridazinone core.

    Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylsulfanyl halide.

Industrial Production Methods

Industrial production of this compound may

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-15-9-13(10-16(12-15)28-2)20-22-21(29-24-20)19-18(26)7-8-25(23-19)14-5-4-6-17(11-14)30-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHCUASPQDHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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